REACTION_CXSMILES
|
[Cl:1][CH2:2][P:3]([CH2:6]Cl)(=[O:5])[OH:4].[CH2:8]([NH2:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[ClH:1].[CH2:8]([NH:15][CH2:2][P:3]([CH2:6][NH:15][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:5])[OH:4])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClCP(O)(=O)CCl
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
while stirring, during which the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
increases slightly
|
Type
|
CUSTOM
|
Details
|
Excess benzylamine is removed by distillation in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the white residue is dissolved in 150 ml of distilled water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
mixed with 30 mi of concentrated HCl
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The white precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)NCP(O)(=O)CNCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |